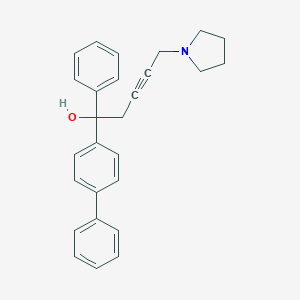
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol, also known as Compound A, is a synthetic compound with potential applications in scientific research. It is a member of the class of compounds known as alkynes, which are characterized by a triple bond between carbon atoms. The unique structure of Compound A makes it a valuable tool for investigating a variety of biological processes.
Wirkmechanismus
The mechanism of action of 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A is not fully understood, but it is believed to involve interactions with specific enzymes and receptors. It has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. It has also been shown to bind to the sigma-1 receptor, potentially modulating its activity.
Biochemical and Physiological Effects
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can result in improved cognitive function and memory. 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has also been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
The unique structure of 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A makes it a valuable tool for investigating a variety of biological processes. Its ability to inhibit the activity of specific enzymes and receptors can provide insight into the mechanisms of action of these molecules. However, like all compounds, 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has limitations. Its potential toxicity and side effects must be carefully considered when designing experiments. Additionally, its synthesis can be complex and time-consuming, making it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase could make it a valuable tool in the treatment of these conditions. Additionally, further research into its interactions with the sigma-1 receptor could provide insight into its potential as a pain medication. Finally, the development of new synthesis methods for 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A could make it more readily available for scientific research.
Synthesemethoden
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-bromobiphenyl, which is then reacted with phenylacetylene to form 1-(biphenyl-4-yl)-1-phenylpent-3-yn-1-ol. This intermediate is then reacted with pyrrolidine to form 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A.
Wissenschaftliche Forschungsanwendungen
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has been used in a variety of scientific research applications, including studies on the mechanisms of action of certain enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has also been studied for its potential as a ligand for the sigma-1 receptor, which is involved in a variety of biological processes, including pain perception and neuroprotection.
Eigenschaften
Molekularformel |
C27H27NO |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
1-phenyl-1-(4-phenylphenyl)-5-pyrrolidin-1-ylpent-3-yn-1-ol |
InChI |
InChI=1S/C27H27NO/c29-27(25-13-5-2-6-14-25,19-7-8-20-28-21-9-10-22-28)26-17-15-24(16-18-26)23-11-3-1-4-12-23/h1-6,11-18,29H,9-10,19-22H2 |
InChI-Schlüssel |
MWUYMBBXAJPPHW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Kanonische SMILES |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)

![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)
![2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B286534.png)
![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)

![4-methoxy-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286541.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B286542.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide](/img/structure/B286544.png)
![N-[cyclopentyl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286548.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286549.png)
![2-methyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286550.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B286552.png)